![molecular formula C21H25FN4O2 B5628934 (1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)
(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, a core component of the compound, can be efficiently achieved through the oxidative cyclization of acyl hydrazones using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offering mild reaction conditions, short reaction times, excellent yields, and simple workup procedures (Pardeshi, Patil, & Bobade, 2010).
Molecular Structure Analysis
The molecular structure, particularly the diazabicyclo[3.2.2]nonan component, has been elucidated through experimental and theoretical studies. For example, the crystal structures of similar bicyclic skeletons have been determined, revealing significant details about intermolecular interactions and structural distortions due to repulsion between axial atoms (Weber et al., 2001).
Chemical Reactions and Properties
The compound's chemical reactivity, particularly involving the 1,3,4-oxadiazol component, includes cycloaddition reactions with various olefins, leading to diverse derivatives. These reactions are crucial for modifying the compound's chemical properties and potential biological activities (Christl et al., 1990).
Physical Properties Analysis
The compound's physical properties, such as crystallinity, molecular weight, and solubility, can be inferred from detailed studies on similar bicyclic structures. For instance, the synthesis and characterization of closely related molecules provide insights into the compound's stability, solubility, and crystalline properties (Acar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for forming inclusion complexes, and functional group transformations, are crucial for understanding the compound's applications and interactions. Studies on similar diazabicyclo[nonan] derivatives highlight the potential for complex formation and reactivity with various reagents, indicating a rich chemistry that can be leveraged for further modifications and applications (Seilkhanov et al., 2015).
Eigenschaften
IUPAC Name |
(1S,5R)-6-(cyclobutylmethyl)-3-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c22-17-6-2-5-15(9-17)20-24-23-19(28-20)13-25-11-16-7-8-18(12-25)26(21(16)27)10-14-3-1-4-14/h2,5-6,9,14,16,18H,1,3-4,7-8,10-13H2/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOYRRWCXWVRC-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3CCC(C2=O)CN(C3)CC4=NN=C(O4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2[C@@H]3CC[C@H](C2=O)CN(C3)CC4=NN=C(O4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.